1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-Oxo-5-(trifluoromethyl)pyridine, is synthesized through a Friedel-Crafts acylation reaction involving trifluoromethylbenzene and a suitable acyl chloride.
N-Alkylation: The pyridine intermediate is then alkylated using a benzyl halide to introduce the phenyl group.
Urea Formation: The final step involves the reaction of the alkylated pyridine with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of pharmaceuticals targeting specific diseases. Its trifluoromethyl groups are known to enhance metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism by which 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(methoxy)phenyl]urea: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: The presence of both trifluoromethyl and trifluoromethoxy groups in 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea imparts unique electronic and steric properties, enhancing its reactivity and potential applications compared to similar compounds. These groups contribute to the compound’s stability, lipophilicity, and ability to interact with biological targets effectively.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F6N3O3/c22-20(23,24)14-3-10-18(31)30(12-14)11-13-1-4-15(5-2-13)28-19(32)29-16-6-8-17(9-7-16)33-21(25,26)27/h1-10,12H,11H2,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNZSDDVBADAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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